molecular formula C16H14N6O B5460937 2-ethyl-7-(3-methylphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one

2-ethyl-7-(3-methylphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one

Cat. No.: B5460937
M. Wt: 306.32 g/mol
InChI Key: XDEVRIQKUSIDSM-UHFFFAOYSA-N
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Description

Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines are a class of compounds that have been studied for their potential applications in medical and pharmaceutical research . They have been used to develop functionalized ligands to target adenosine receptors .


Synthesis Analysis

The pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold was chosen as a pharmacophore for the adenosine receptors. It was substituted at the 5 position with reactive linkers of different lengths. Then, these compounds were used to synthesize probes for the adenosine receptors by functionalization with a fluorescent moiety .


Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically involve the substitution at the 5 position with reactive linkers of different lengths .


Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds can vary depending on the specific substitutions and functional groups present .

Mechanism of Action

These compounds have been evaluated for their binding at the four adenosine receptor subtypes. Different affinity and selectivity profiles were observed towards hA1, hA2A and hA3 adenosine receptors .

Safety and Hazards

The safety and hazards associated with these compounds would depend on their specific chemical structure and properties. As with any chemical compound, appropriate safety precautions should be taken when handling them .

Future Directions

The development of more potent conjugable and conjugated ligands targeting these membrane receptors is a potential future direction for research in this area .

Properties

IUPAC Name

4-ethyl-11-(3-methylphenyl)-2,3,5,7,8,11-hexazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N6O/c1-3-13-17-16-19-18-14-12(22(16)20-13)7-8-21(15(14)23)11-6-4-5-10(2)9-11/h4-9H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDEVRIQKUSIDSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C3=C(C(=O)N(C=C3)C4=CC=CC(=C4)C)N=NC2=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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